Benzo[b]thiophene-3-carboxylic acid, 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, ethyl ester
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Overview
Description
Benzo[b]thiophene-3-carboxylic acid, 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, ethyl ester is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxylic acid derivatives typically involves the assembly of the heterocyclic core followed by functionalization at specific positions. One common method is the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction can be used to obtain 2-aminobenzothiophenes, including esters of 3-carboxylic acids .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Benzo[b]thiophene-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some derivatives are investigated as potential drug candidates for various diseases.
Industry: These compounds are used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Thianaphthene-3-carboxaldehyde: Another benzothiophene derivative with similar chemical properties.
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds have an additional thiophene ring and are used in similar applications.
Uniqueness
Benzo[b]thiophene-3-carboxylic acid, 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, ethyl ester is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other applications.
Biological Activity
Benzo[b]thiophene derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzo[b]thiophene-3-carboxylic acid, 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, ethyl ester (referred to as Compound I). The biological activity of this compound is evaluated through various studies that highlight its potential as an antimicrobial agent and its analgesic properties.
Chemical Structure and Properties
The molecular structure of Compound I can be described as follows:
- Molecular Formula : C19H21N3O5S
- Molecular Weight : 405.45 g/mol
- IUPAC Name : 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester
The compound features a benzo[b]thiophene core fused with a benzodioxole moiety and a thioxomethyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compound I showed a MIC of 4 µg/mL against various strains of Staphylococcus aureus, including methicillin-resistant strains . This suggests strong antibacterial potential.
Compound | Structure | LogP | MIC (µg/mL) |
---|---|---|---|
II.b | Structure | 4.22 | 4 |
III.a | Structure | 3.19 | 256 |
III.b | Structure | 4.22 | >256 |
The hydrophobicity of the benzo[b]thiophene ring is crucial for its antimicrobial activity, as indicated by structure-activity relationship studies .
Analgesic Activity
In addition to its antimicrobial properties, Compound I has been evaluated for analgesic effects. Research utilizing the "hot plate" method on mice indicated that derivatives of this compound exhibited analgesic effects greater than those of standard analgesics like metamizole .
Case Studies
-
Antimicrobial Evaluation :
A study conducted on a series of benzo[b]thiophene acylhydrazones highlighted the effectiveness of these compounds against multidrug-resistant Staphylococcus aureus. The study emphasized the importance of structural modifications to enhance biological activity . -
Analgesic Assessment :
In a separate investigation focusing on the analgesic properties of benzo[b]thiophene derivatives, it was observed that certain compounds demonstrated superior pain relief compared to traditional analgesics in animal models. This suggests potential therapeutic applications in pain management .
Properties
CAS No. |
610281-80-6 |
---|---|
Molecular Formula |
C20H20N2O5S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20N2O5S2/c1-2-25-19(24)16-12-5-3-4-6-15(12)29-18(16)22-20(28)21-17(23)11-7-8-13-14(9-11)27-10-26-13/h7-9H,2-6,10H2,1H3,(H2,21,22,23,28) |
InChI Key |
KFLXUKVWTMHYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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